The synthesis of Fmoc-D-MeAoc(2)-OH typically involves solid-phase peptide synthesis techniques. A common approach utilizes 2-chlorotrityl chloride resin as a support material, which allows for efficient coupling and deprotection steps. The process generally includes:
This method allows for high yields and purity of the final product, making it suitable for complex peptide synthesis.
Fmoc-D-MeAoc(2)-OH has a molecular formula of and a molecular weight of approximately g/mol. The structure features:
The presence of the bulky Fmoc group aids in minimizing steric hindrance during coupling reactions while maintaining stability throughout the synthesis process.
Fmoc-D-MeAoc(2)-OH participates in several key reactions during peptide synthesis:
The mechanism by which Fmoc-D-MeAoc(2)-OH functions in peptide synthesis involves:
This cycle continues until the desired peptide sequence is achieved.
Fmoc-D-MeAoc(2)-OH exhibits several notable physical and chemical properties:
These properties make it suitable for solid-phase peptide synthesis applications where solubility and stability are critical factors .
Fmoc-D-MeAoc(2)-OH is primarily used in:
The versatility and efficiency of using Fmoc-D-MeAoc(2)-OH highlight its significance in modern synthetic organic chemistry and biochemistry .
Fmoc (9-fluorenylmethoxycarbonyl) chemistry revolutionized SPPS by enabling orthogonal protection strategies where acid-labile side-chain protecting groups (e.g., t-butyl) remain stable during base-mediated N-α-deprotection [5] [10]. Introduced by Carpino in 1972, the Fmoc group facilitates real-time monitoring via UV absorbance (301 nm) during deprotection, releasing dibenzofulvene (DBF) as a detectable byproduct [5]. Its compatibility with automated synthesizers stems from mild deprotection conditions (secondary amines in DMF), avoiding corrosive acids like HF or trifluoroacetic acid (TFA) required in Boc chemistry [8] [10]. This allows synthesis of peptides with post-translational modifications (e.g., phosphorylated or glycosylated residues) without side-chain degradation [10].
Table 1: Key Advantages of Fmoc-SPPS Over Boc-SPPS
Parameter | Fmoc-SPPS | Boc-SPPS |
---|---|---|
Deprotection Reagent | Piperidine/DMF | TFA/DCM |
Side-Chain Stability | High (acid-resistant) | Moderate |
Byproduct Detection | UV-active DBF | None |
Automation Compatibility | Excellent | Limited |
Modified Residue Synthesis | Ideal | Challenging |
Coupling D-MeAoc(2)-OH─a sterically hindered D-α-amino acid─requires tailored reagents to minimize epimerization and maximize yield. O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) or ethyl cyano(hydroxyimino)acetate (Oxyma) with diisopropylcarbodiimide (DIC) suppress racemization by forming active esters rather than oxazolones [5] [6]. For alkylated side chains like MeAoc(2), microwave-assisted heating (50°C) reduces coupling time from hours to minutes while maintaining >99% enantiopurity [6] [10]. Backbone amide protection (e.g., 2,4-dimethoxybenzyl) further prevents aggregation in hydrophobic sequences containing D-residues [10].
Incorporating D-MeAoc(2)-OH risks racemization during Fmoc protection or coupling due to α-proton acidity. Ultrasonic-assisted Fmoc protection under solvent-free conditions reduces racemization to <0.5% by minimizing reaction time (≤3 min) and avoiding basic catalysts [4]. Chiral HPLC analysis confirms enantiopurity using L-selective chiral columns (e.g., Crownpak CR-I), where D-enantiomers exhibit longer retention times [7]. For D-amino acids, pre-activation protocols with in situ monitoring via FT-IR (disappearance of COOH peak at 1710 cm⁻¹) ensure complete coupling before epimerization occurs [6] [10].
Table 2: Racemization Risk During Fmoc-D-MeAoc(2)-OH Synthesis
Step | Risk Factor | Mitigation Strategy | Residual L-Isomer |
---|---|---|---|
Fmoc Protection | Basic catalysts | Solvent-free ultrasound [4] | <0.3% |
SPPS Coupling | Oxazolone formation | HATU/Oxyma-DIC, 0°C [6] | <0.1% |
Acid Cleavage | Steric hindrance | Low-TFA (1%) with scavengers [10] | <0.2% |
Fmoc deprotection follows a two-step mechanism: base-mediated formation of a fluorenyl anion followed by β-elimination generating DBF. Secondary amines trap DBF via Michael addition, driving the reaction to completion. Piperidine (20% in DMF, t₁/₂ = 6 sec) outperforms 4-methylpiperidine (t₁/₂ = 20 sec) and piperazine (t₁/₂ = 1 min) due to optimal nucleophilicity (pKa = 11.1) and steric accessibility [5] [8]. However, piperidine faces regulatory restrictions as a controlled substance, prompting alternatives. Piperazine (pKa = 9.73), though slower, minimizes aspartimide formation in aspartic acid-rich sequences by 30% due to lower basicity [8]. For D-MeAoc(2)-OH-containing peptides, 4-methylpiperidine (pKa = 10.78) balances speed and reduced side reactions.
Table 3: Performance of Fmoc Deprotection Reagents
Reagent | Concentration | Deprotection t₁/₂ | Regulatory Status | Aspartimide Risk |
---|---|---|---|---|
Piperidine | 20% in DMF | 6 sec | Controlled [8] | High |
4-Methylpiperidine | 20% in DMF | 20 sec | Non-controlled | Moderate |
Piperazine | 0.5 M in DMF | 1 min | Non-controlled | Low |
The Fmoc deprotection mechanism involves:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8